molecular formula C7H6F3NO B102639 2,2,2-Trifluoro-1-(5-methyl-1H-pyrrol-2-yl)ethanone CAS No. 18087-63-3

2,2,2-Trifluoro-1-(5-methyl-1H-pyrrol-2-yl)ethanone

Cat. No. B102639
CAS RN: 18087-63-3
M. Wt: 177.12 g/mol
InChI Key: ILQVJZHEUYGABZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2,2-Trifluoro-1-(5-methyl-1H-pyrrol-2-yl)ethanone, also known as TFP, is a chemical compound that has been widely used in scientific research. It is a colorless liquid with a characteristic odor and is soluble in water and organic solvents. TFP has been used in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.

Mechanism Of Action

The mechanism of action of 2,2,2-Trifluoro-1-(5-methyl-1H-pyrrol-2-yl)ethanone is not well understood. However, it is believed that 2,2,2-Trifluoro-1-(5-methyl-1H-pyrrol-2-yl)ethanone acts as an inhibitor of enzymes involved in the biosynthesis of prostaglandins and leukotrienes. These compounds play a crucial role in inflammation, and their inhibition can lead to anti-inflammatory effects.

Biochemical And Physiological Effects

2,2,2-Trifluoro-1-(5-methyl-1H-pyrrol-2-yl)ethanone has been shown to have anti-inflammatory, analgesic, and antipyretic effects in animal models. It has also been shown to have antiviral activity against herpes simplex virus type 1 and 2. Additionally, 2,2,2-Trifluoro-1-(5-methyl-1H-pyrrol-2-yl)ethanone has been shown to have antitumor activity in vitro.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2,2,2-Trifluoro-1-(5-methyl-1H-pyrrol-2-yl)ethanone in lab experiments is its versatility. 2,2,2-Trifluoro-1-(5-methyl-1H-pyrrol-2-yl)ethanone can be used in the synthesis of a wide range of pharmaceutical compounds, making it a valuable building block in medicinal chemistry. However, 2,2,2-Trifluoro-1-(5-methyl-1H-pyrrol-2-yl)ethanone is also highly reactive and can be difficult to handle in the lab. It is also toxic and can cause skin irritation and respiratory problems if not handled properly.

Future Directions

There are several future directions for research involving 2,2,2-Trifluoro-1-(5-methyl-1H-pyrrol-2-yl)ethanone. One potential direction is the development of new pharmaceutical compounds using 2,2,2-Trifluoro-1-(5-methyl-1H-pyrrol-2-yl)ethanone as a building block. Another potential direction is the investigation of the mechanism of action of 2,2,2-Trifluoro-1-(5-methyl-1H-pyrrol-2-yl)ethanone and its potential use in the treatment of inflammatory and viral diseases. Additionally, further research is needed to determine the safety and toxicity of 2,2,2-Trifluoro-1-(5-methyl-1H-pyrrol-2-yl)ethanone and its potential environmental impact.
In conclusion, 2,2,2-Trifluoro-1-(5-methyl-1H-pyrrol-2-yl)ethanone is a versatile chemical compound that has been widely used in scientific research. Its use in the synthesis of pharmaceutical compounds and its potential anti-inflammatory and antiviral effects make it a valuable tool in medicinal chemistry and pharmacology. However, further research is needed to fully understand its mechanism of action and potential environmental impact.

Synthesis Methods

The synthesis of 2,2,2-Trifluoro-1-(5-methyl-1H-pyrrol-2-yl)ethanone involves the reaction of 2,2,2-trifluoroacetophenone with 5-methyl-1H-pyrrole-2-carboxylic acid in the presence of a catalyst. This reaction results in the formation of 2,2,2-Trifluoro-1-(5-methyl-1H-pyrrol-2-yl)ethanone, which can be purified through distillation or chromatography.

Scientific Research Applications

2,2,2-Trifluoro-1-(5-methyl-1H-pyrrol-2-yl)ethanone has been used in various scientific research applications. One of the most significant applications of 2,2,2-Trifluoro-1-(5-methyl-1H-pyrrol-2-yl)ethanone is in the synthesis of pharmaceutical compounds. 2,2,2-Trifluoro-1-(5-methyl-1H-pyrrol-2-yl)ethanone is a versatile building block that can be used in the synthesis of a wide range of pharmaceutical compounds, including anti-inflammatory agents, analgesics, and antiviral agents.

properties

CAS RN

18087-63-3

Product Name

2,2,2-Trifluoro-1-(5-methyl-1H-pyrrol-2-yl)ethanone

Molecular Formula

C7H6F3NO

Molecular Weight

177.12 g/mol

IUPAC Name

2,2,2-trifluoro-1-(5-methyl-1H-pyrrol-2-yl)ethanone

InChI

InChI=1S/C7H6F3NO/c1-4-2-3-5(11-4)6(12)7(8,9)10/h2-3,11H,1H3

InChI Key

ILQVJZHEUYGABZ-UHFFFAOYSA-N

SMILES

CC1=CC=C(N1)C(=O)C(F)(F)F

Canonical SMILES

CC1=CC=C(N1)C(=O)C(F)(F)F

synonyms

Ethanone, 2,2,2-trifluoro-1-(5-methyl-1H-pyrrol-2-yl)- (9CI)

Origin of Product

United States

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